molecular formula C27H22ClN3O2S B10924123 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

Cat. No.: B10924123
M. Wt: 488.0 g/mol
InChI Key: OIAKXEBVXNUZSI-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, a thiazole ring, and multiple aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method involves the cyclocondensation of substituted hydrazines with α, β-unsaturated aldehydes or ketones, followed by further functionalization to introduce the thiazole ring . The reaction conditions often require the use of catalysts such as vitamin B1, and the reactions are carried out under mild conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with pyrazole and thiazole rings, such as:

Uniqueness

What sets 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole apart is its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H22ClN3O2S

Molecular Weight

488.0 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C27H22ClN3O2S/c1-17-24(18-9-5-4-6-10-18)29-27(34-17)31-26(20-12-8-14-22(16-20)33-3)23(28)25(30-31)19-11-7-13-21(15-19)32-2/h4-16H,1-3H3

InChI Key

OIAKXEBVXNUZSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N2C(=C(C(=N2)C3=CC(=CC=C3)OC)Cl)C4=CC(=CC=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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